What is the chemical structure of bromocresol green?
What is the chemical structure of bromocresol green?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of Bromocresol Green (BCG), a vital triphenylmethane (B1682552) dye in various scientific domains.
Core Chemical Identity and Structure
Bromocresol green is a member of the sulfonephthalein class of dyes and is widely recognized for its utility as a pH indicator.[1] Its chemical structure is characterized by a central carbon atom bonded to three aromatic rings. Two of these are substituted with bromine atoms, methyl groups, and hydroxyl groups, while the third is part of a sultone ring structure.
The IUPAC name for bromocresol green is 2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-3-methylphenol.[2][3] The molecule's complexity gives rise to its significant properties, particularly its pH-dependent color change.
Physicochemical Properties
A summary of the key quantitative data for bromocresol green is presented in the table below, facilitating easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₄Br₄O₅S | [1][4] |
| Molecular Weight | 698.01 g/mol | [1][2][4] |
| CAS Number | 76-60-8 | [1][2][4] |
| Appearance | Beige to yellow-brown powder | [1][4] |
| Melting Point | 225 °C (decomposes) | [4] |
| pKa | 4.7 - 4.9 | [1][3][5] |
| pH Transition Range | 3.8 (Yellow) to 5.4 (Blue) | [3][4] |
| UV-Visible (λmax) | 423 nm, 444 nm, 617 nm | [4] |
| Solubility | Soluble in ethanol (B145695), diethyl ether, benzene (B151609). Sparingly soluble in water. | [3][6] |
Synthesis of Bromocresol Green
The synthesis of bromocresol green is typically achieved through the bromination of m-cresolsulfonphthalein (cresol purple).[1][7]
Experimental Protocol: Synthesis of Bromocresol Green
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Dissolution of Reactants:
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Dissolve 2 kg of m-cresol (B1676322) purple in 2.5 liters of glacial acetic acid.
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Separately, prepare a solution of 1.5 kg of bromine in 1.25 liters of glacial acetic acid.[7][8]
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-
Bromination Reaction:
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Reaction Completion and Precipitation:
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Isolation and Purification of Crude Product:
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Recrystallization:
Mechanism of Action as a pH Indicator
The utility of bromocresol green as a pH indicator stems from its ability to exist in different tautomeric forms with distinct colors at different pH values. In an aqueous solution, it undergoes ionization. Below a pH of 3.8, it is in its monoanionic form, which appears yellow. As the pH increases above 5.4, it deprotonates further to give the dianionic form, which is blue and stabilized by resonance.[1][3][4] The acid dissociation constant (pKa) for this reaction is approximately 4.8.[1] The two forms have an isosbestic point in their UV-Visible spectrum around 515 nm, indicating a direct interconversion between the two forms.[1][9]
Caption: pH-dependent equilibrium of Bromocresol Green.
Key Experimental Applications and Protocols
Bromocresol green is a versatile dye with numerous applications in research and clinical diagnostics.
5.1. Serum Albumin Determination (BCG Assay)
One of the primary uses of bromocresol green is in the colorimetric determination of serum albumin concentration.[4][9] At a slightly acidic pH, albumin binds to bromocresol green, causing a color change from yellow-green to green-blue.[3][10] The intensity of the blue-green color, measured spectrophotometrically at approximately 628 nm, is proportional to the albumin concentration.[9][11]
Experimental Protocol: Preparation of BCG Indicator Solution for Titration
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Weighing: Accurately weigh 0.1 g of bromocresol green powder.
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Dissolving: Transfer the powder to a beaker and add 2.9 ml of 0.02 N sodium hydroxide (B78521) solution.
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Mixing: Gently warm the mixture on a hot plate and stir until the powder is completely dissolved.
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Dilution: Quantitatively transfer the solution to a 250 ml volumetric flask.
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Final Volume: Add distilled water to the flask to bring the final volume to the 250 ml mark and mix thoroughly.
5.2. Thin-Layer Chromatography (TLC)
Bromocresol green is used as a visualization agent in TLC for detecting acidic compounds.[1][4][9] An ethanol solution (0.04 wt%) of bromocresol green can be sprayed onto the TLC plate. Acidic compounds with a pKa below 5.0 will appear as yellow spots on a blue background.[1]
5.3. DNA Agarose (B213101) Gel Electrophoresis
In DNA agarose gel electrophoresis, bromocresol green serves as a tracking dye.[3][4][12] Its migration through the gel allows for the monitoring of the electrophoresis progress.
The workflow for utilizing Bromocresol Green in these applications follows a logical progression from solution preparation to data analysis.
Caption: General workflow for Bromocresol Green applications.
References
- 1. Bromocresol green - Wikipedia [en.wikipedia.org]
- 2. Bromocresol Green | C21H14Br4O5S | CID 6451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. macsenlab.com [macsenlab.com]
- 4. Bromocresol Green - CAS-Number 76-60-8 - Order from Chemodex [chemodex.com]
- 5. pKa Determination of Bromocresol Green | PDF | Acid Dissociation Constant | Ph [scribd.com]
- 6. cameo.mfa.org [cameo.mfa.org]
- 7. Page loading... [guidechem.com]
- 8. CN102285959A - Method for preparing bromocresol green - Google Patents [patents.google.com]
- 9. macschem.us [macschem.us]
- 10. priyamstudycentre.com [priyamstudycentre.com]
- 11. mpbio.com [mpbio.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
